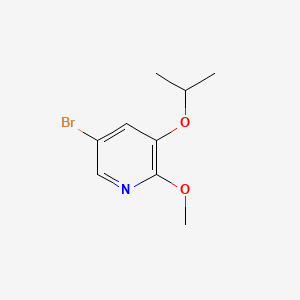

5-Bromo-3-isopropoxy-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-6(2)13-8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVJBKNJKFDWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259651 | |

| Record name | 5-Bromo-2-methoxy-3-(1-methylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241752-30-6 | |

| Record name | 5-Bromo-2-methoxy-3-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241752-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxy-3-(1-methylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Isopropoxy 2 Methoxypyridine

Retrosynthetic Analysis Approaches to the 5-Bromo-3-isopropoxy-2-methoxypyridine Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection points. The core pyridine (B92270) ring is trisubstituted, and the order of introduction of the bromo, methoxy (B1213986), and isopropoxy groups is a key strategic consideration. nih.govadvancechemjournal.comnih.gov

One primary disconnection involves the two ether linkages. The isopropoxy and methoxy groups can be disconnected to reveal a dihydroxypyridine precursor. This leads to the key intermediate, 5-bromo-3-hydroxy-2-methoxypyridine, or a related dihydroxy or dihalo precursor.

A second approach involves disconnecting the carbon-bromine bond. This would lead to 3-isopropoxy-2-methoxypyridine as a direct precursor, which would then undergo regioselective bromination at the C-5 position.

A third strategy involves the sequential functionalization of a dihalopyridine, such as 2,5-dibromopyridine (B19318). This commercially available starting material offers two reactive sites for nucleophilic substitution, allowing for the sequential introduction of the methoxy and isopropoxy groups. chemicalbook.comchemicalbook.comgoogle.com The regioselectivity of these substitutions is a critical factor in this approach.

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound relies on the availability of appropriately functionalized pyridine precursors. This section details the synthesis of these precursors and the strategies for introducing the essential bromine atom.

Bromination Reactions of Pyridine Scaffolds

The introduction of a bromine atom onto a pyridine ring can be achieved through various methods, depending on the existing substituents. For electron-rich pyridine systems, direct electrophilic bromination using reagents like N-bromosuccinimide (NBS) or liquid bromine can be effective. google.comgoogle.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For instance, the synthesis of 2,5-dibromo-3-methylpyridine (B189406) involves the bromination of 2-amino-3-methylpyridine. google.com

In cases where direct bromination is not feasible or lacks regioselectivity, a Sandmeyer-type reaction can be employed. This involves the conversion of an amino group to a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst. google.comheteroletters.org This method is particularly useful for introducing bromine at a specific position that is not accessible through direct halogenation.

Functionalization of Dibromopyridines

Commercially available dibromopyridines, such as 2,5-dibromopyridine, serve as versatile precursors for the synthesis of substituted pyridines. chemicalbook.comchemicalbook.comgoogle.com The differential reactivity of the bromine atoms can be exploited to achieve selective functionalization. For example, the bromine at the C-2 position is generally more susceptible to nucleophilic substitution than the bromine at the C-5 position. This allows for the selective introduction of a methoxy group at the C-2 position to yield 5-bromo-2-methoxypyridine (B44785). chemicalbook.com

The synthesis of 2,5-dibromopyridine itself can be accomplished from 2-aminopyridine (B139424) through a two-step process involving bromination followed by a Sandmeyer reaction. google.comheteroletters.org

Etherification Reactions for Alkoxy Group Introduction

The introduction of the methoxy and isopropoxy groups is typically achieved through etherification reactions. The choice of method depends on the nature of the precursor and the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) for Methoxy and Isopropoxy Moieties

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing alkoxy groups onto an electron-deficient pyridine ring. chemicalbook.com This reaction involves the attack of an alkoxide nucleophile on a carbon atom bearing a suitable leaving group, such as a halogen. The presence of electron-withdrawing groups on the pyridine ring can activate it towards SNAr.

In the context of synthesizing this compound, a plausible route involves the sequential SNAr of a dihalopyridine. For instance, reacting 2,5-dibromopyridine with sodium methoxide (B1231860) preferentially yields 5-bromo-2-methoxypyridine. chemicalbook.com Subsequent introduction of the isopropoxy group at the C-3 position would likely require the presence of a leaving group at that position, such as in 5-bromo-3-halo-2-methoxypyridine. The reaction would proceed by treatment with sodium isopropoxide.

Alternatively, starting with a precursor like 5-bromo-3-hydroxy-2-methoxypyridine, the isopropoxy group can be introduced via a Williamson-type ether synthesis, where the hydroxyl group is deprotonated to form a nucleophilic alkoxide that then reacts with an isopropyl halide.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 2,5-Dibromopyridine | Sodium Methoxide | 5-Bromo-2-methoxypyridine | Methanol, Reflux | 98% chemicalbook.com |

| 5-Bromo-2-chloro-3-nitropyridine | Sodium Methoxide | 5-Bromo-2-methoxy-3-nitropyridine | Methanol, 0°C to RT | 98% chemicalbook.com |

| 3,5-Dibromopyridine (B18299) | Sodium Methoxide | 3-Bromo-5-methoxypyridine (B189597) | DMF, 90°C | 73% chemicalbook.com |

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering efficient and selective pathways to complex molecular architectures. For the synthesis of this compound, several palladium-catalyzed methods are of significant interest.

Cross-Coupling Reactions for Pyridine Ring Assembly or Functionalization

Cross-coupling reactions are powerful tools for the construction of the substituted pyridine core or for the introduction of functional groups onto a pre-existing pyridine ring.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for C-C bond formation. fishersci.co.uknih.gov A plausible route to a precursor of the target molecule could involve the coupling of a suitably substituted boronic acid or its ester with a di- or tri-substituted pyridine.

A hypothetical Suzuki-Miyaura coupling for the synthesis of a precursor to this compound could involve the reaction of a 5-bromo-2,3-dihalopyridine with an alkoxide source in the presence of a palladium catalyst, although this would be an unconventional application of the Suzuki-Miyaura reaction which typically forms C-C bonds. A more traditional approach would involve the coupling of a boronic acid to a brominated pyridine. For instance, if a 2,3-dialkoxy-5-bromopyridine were available, it could be coupled with a variety of organoboron reagents to introduce new substituents at the 5-position.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 70-95 | fishersci.co.uknih.gov |

| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Pd Catalyst | Base | - | - | organic-chemistry.org |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions. This table is illustrative and based on general knowledge of the Suzuki-Miyaura reaction.

The Heck reaction provides a method for the arylation or vinylation of alkenes using an aryl or vinyl halide and a palladium catalyst. organic-chemistry.orgwikipedia.org While not directly applicable for the synthesis of the core this compound structure from simple precursors in a single step, the Heck reaction could be employed to functionalize a pre-formed 5-bromo-2,3-dialkoxypyridine. For example, coupling with an alkene could introduce a vinyl group at the 5-position, which could then be further elaborated.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| Aryl/Vinyl Halide | Alkene | Pd(OAc)₂ | Et₃N | DMF or Acetonitrile | 60-90 | organic-chemistry.orgwikipedia.org |

| 3-Bromopyridine | Terminal Olefins | Supramolecular Palladium Catalyst | - | - | - | rsc.org |

Table 2: General Conditions for Heck Coupling Reactions. This table provides a general overview of typical Heck reaction conditions.

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or etherification, could be envisioned for the synthesis of the target molecule. For instance, starting from a 5-bromo-2,3-dihydroxypyridine, a sequential or one-pot palladium-catalyzed etherification could be employed to introduce the methoxy and isopropoxy groups. However, the selective mono-etherification of one hydroxyl group over the other would be a significant challenge.

Catalytic C-H Functionalization of Pyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials. For the synthesis of this compound, a late-stage C-H bromination of a 2,3-dialkoxypyridine precursor at the 5-position would be an ideal step. While challenging due to the potential for multiple reactive C-H bonds on the pyridine ring, directed C-H functionalization strategies could offer a solution. For example, a directing group temporarily installed at a specific position could guide the palladium catalyst to functionalize the desired C-H bond.

A study on the copper-catalyzed selective C5-H bromination of 8-aminoquinoline (B160924) amides demonstrates the feasibility of direct C-H halogenation on nitrogen-containing heterocycles, which could potentially be adapted to a palladium-catalyzed system for the target pyridine. nih.gov

Organometallic Chemistry in the Synthesis of this compound

Organometallic reagents, particularly organolithium compounds, are powerful tools in organic synthesis for the formation of C-C bonds and for the introduction of functional groups. wikipedia.orgmasterorganicchemistry.com

A potential route utilizing organometallic chemistry could involve the initial synthesis of a 2,3-dialkoxypyridine. This precursor could then undergo a directed ortho-metalation (DoM) reaction. For instance, a directing group could facilitate the deprotonation of the C5 position by a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA), generating a lithiated intermediate. This organolithium species could then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to afford the desired this compound.

Alternatively, a halogen-metal exchange reaction could be employed. Starting from a 5-iodo-2,3-dialkoxypyridine, treatment with an organolithium reagent could generate the corresponding 5-lithiated pyridine, which could then be reacted with a suitable electrophile.

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Reference |

| Alkyl/Aryl Halide | Lithium Metal | Benzene or Hexane | Room Temp. | Alkyl/Aryl Lithium | masterorganicchemistry.com |

| Aromatic Compound (with directing group) | n-BuLi or LDA | THF or Diethyl Ether | -78 to 0 | Lithiated Aromatic | wikipedia.org |

Table 3: General Conditions for the Formation and Use of Organolithium Reagents. This table highlights common conditions for generating and reacting organolithium species.

Lithiation and Halogen-Metal Exchange Processes

Lithiation, followed by quenching with an electrophile, is a powerful tool for the functionalization of pyridine rings. In the context of synthesizing the target molecule, a plausible precursor would be a di-substituted pyridine, such as 2,5-dibromopyridine. The regioselectivity of the lithiation is highly dependent on the solvent and temperature.

The use of n-butyllithium (n-BuLi) in a non-coordinating solvent like toluene at low temperatures (e.g., -78°C) has been shown to predominantly lead to lithiation at the 2-position of 2,5-dibromopyridine. This is a critical step as it allows for the selective introduction of a substituent at this position. Following the formation of 2-lithio-5-bromopyridine, the reaction mixture can be quenched with a suitable electrophile to introduce the desired functional group.

For the synthesis of this compound, a hypothetical pathway could involve the initial methoxylation of a related brominated pyridine, followed by a directed lithiation and subsequent isopropoxylation. However, direct isopropoxylation via a lithiated intermediate is not a standard method. A more likely approach would involve the introduction of a hydroxyl group or another functional group that can be subsequently converted to the isopropoxy ether.

| Reagent/Condition | Purpose | Expected Outcome |

| n-Butyllithium (n-BuLi) | Lithiation agent | Formation of a lithiated pyridine intermediate |

| Toluene | Non-coordinating solvent | Promotes lithiation at the 2-position |

| Low Temperature (-78°C) | Reaction control | Minimizes side reactions and ensures selectivity |

| Electrophilic Quench | Introduction of a functional group | Varies depending on the electrophile used |

Application of Grignard Reagents in Pyridine Functionalization

Grignard reagents offer an alternative to lithiation for the formation of carbon-carbon and carbon-heteroatom bonds. chemistrysteps.com The formation of a Grignard reagent from a bromopyridine can be achieved through reaction with magnesium metal or via a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride. chemistrysteps.com

In a potential synthesis of this compound, a key intermediate could be 5-bromo-2-methoxypyridine. This intermediate can be synthesized from 2,5-dibromopyridine by reaction with sodium methoxide. chemicalbook.com The resulting 5-bromo-2-methoxypyridine could then potentially undergo a halogen-magnesium exchange at the 5-position. However, subsequent direct isopropoxylation at the 3-position is not a direct consequence of this Grignard formation.

A more plausible strategy would involve starting with a pyridine ring that already contains the 3-isopropoxy group or a precursor to it. For instance, if one were to start with a 3-hydroxy-2,5-disubstituted pyridine, the hydroxyl group could be converted to the isopropoxy ether via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org This would involve deprotonation of the hydroxyl group with a base like sodium hydride, followed by reaction with an isopropyl halide. masterorganicchemistry.comwikipedia.orglibretexts.org

| Reagent/Condition | Purpose | Expected Outcome |

| Magnesium (Mg) | Grignard reagent formation | Formation of a pyridylmagnesium halide |

| Isopropylmagnesium chloride | Halogen-magnesium exchange | Formation of a pyridylmagnesium halide |

| 5-Bromo-2-methoxypyridine | Potential starting material | Precursor for further functionalization |

| Sodium Hydride (NaH) | Deprotonation of hydroxyl group | Formation of an alkoxide for ether synthesis |

| Isopropyl halide | Alkylating agent | Introduction of the isopropoxy group |

Multi-Step Synthesis Pathways and Optimization Strategies

Given the complexity of the target molecule, a multi-step synthesis is the most viable approach. A hypothetical, yet chemically sound, pathway is outlined below. This pathway relies on a sequence of well-established reactions, with optimization strategies suggested for each step.

Hypothetical Synthetic Pathway:

Bromination of 3-Hydroxypyridine (B118123): The synthesis could commence with the bromination of 3-hydroxypyridine to introduce bromine atoms at key positions.

Selective Methoxylation: One of the bromine atoms could be selectively substituted with a methoxy group. For instance, the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine is a known high-yield reaction. chemicalbook.com

Introduction of the 3-Hydroxy Group: A subsequent step would be required to introduce a hydroxyl group at the 3-position. This could potentially be achieved through a variety of methods, including oxidation or rearrangement reactions of a suitable precursor.

Williamson Ether Synthesis: With a 5-bromo-3-hydroxy-2-methoxypyridine intermediate in hand, the final step would be a Williamson ether synthesis to form the isopropoxy group. This would involve treating the intermediate with a base such as sodium hydride, followed by the addition of an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). masterorganicchemistry.comwikipedia.orglibretexts.org

Optimization Strategies:

Reaction Conditions: Each step would require careful optimization of reaction conditions, including solvent, temperature, and reaction time, to maximize yield and minimize the formation of byproducts.

Purification: Chromatographic techniques would be essential for the purification of intermediates at each stage of the synthesis.

Protecting Groups: The use of protecting groups might be necessary to prevent unwanted side reactions at other functional groups on the pyridine ring during certain transformations.

Catalysis: In some steps, the use of a catalyst could enhance reaction rates and improve selectivity.

This proposed pathway is illustrative and would require significant experimental validation and optimization. The successful synthesis of this compound hinges on the careful orchestration of these fundamental organic transformations.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Isopropoxy 2 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a definitive picture of the molecule's connectivity and spatial arrangement can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide critical information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 5-Bromo-3-isopropoxy-2-methoxypyridine, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, as well as signals corresponding to the methoxy (B1213986) and isopropoxy groups. The multiplicity (singlet, doublet, triplet, etc.) of these signals would reveal the number of adjacent protons, and the integration of the peaks would correspond to the number of protons in each unique environment.

Table 1: Expected ¹H NMR Data for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | OCH(CH₃)₂ |

| Data not available | Data not available | Data not available | OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the quaternary carbons of the pyridine ring that are not directly attached to protons. The chemical shifts of the carbon signals would indicate their electronic environment, with carbons attached to electronegative atoms like oxygen and bromine appearing at higher chemical shifts (downfield).

Table 2: Expected ¹³C NMR Data for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C-Br |

| Data not available | C-O (isopropoxy) |

| Data not available | C-O (methoxy) |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | OCH(CH₃)₂ |

| Data not available | OCH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish which protons are spin-coupled to each other, confirming the positions of the substituents on the pyridine ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. This would definitively link the protonated carbons with their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be instrumental in connecting the isopropoxy and methoxy groups to the correct positions on the pyridine ring by showing correlations between the protons of these groups and the ring carbons.

Specialized NMR Techniques (e.g., ¹⁹F NMR, ¹¹B NMR for related derivatives)

While not directly applicable to this compound, had the molecule contained fluorine or boron, specialized NMR techniques such as ¹⁹F NMR or ¹¹B NMR would be employed. These methods provide information about the chemical environment of these specific nuclei.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups within the molecule. Key vibrational modes would include C-H stretching from the alkyl groups and the aromatic ring, C-O stretching from the ether linkages, and C-N and C=C stretching vibrations characteristic of the pyridine ring. The presence of the bromine atom would also influence the fingerprint region of the spectrum.

Table 3: Expected FT-IR Absorption Bands for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (aliphatic) |

| Data not available | Data not available | C=C, C=N stretch (pyridine ring) |

| Data not available | Data not available | C-O stretch (aryl ether) |

Raman Spectroscopy for Molecular Vibrational Modes

Detailed Research Findings: Specific experimental Raman spectroscopic data for this compound is not available in the reviewed scientific literature. A theoretical analysis would predict key vibrational modes based on its constituent functional groups.

A data table summarizing the expected characteristic Raman shifts is presented below. These are predictive values based on known vibrational frequencies for similar structural motifs.

| Functional Group/Bond | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| C-Br Stretch | 500 - 600 | Stretching |

| Pyridine Ring | 990 - 1050 | Ring Breathing |

| C-O-C (Isopropoxy) | 800 - 900 | Asymmetric Stretch |

| C-O-C (Methoxy) | 1000 - 1050 | Symmetric Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

Electronic Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the structure.

Detailed Research Findings: No experimental UV-Vis absorption spectra for this compound have been published. The expected electronic transitions would be influenced by the substituted pyridine ring system. The presence of the bromine atom and alkoxy groups would likely cause a bathochromic (red) shift compared to unsubstituted pyridine.

The following table outlines the anticipated electronic transitions for this compound.

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~260 - 280 | Pyridine Ring |

| n → π | ~300 - 330 | Pyridine Ring and Oxygen Lone Pairs |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

Detailed Research Findings: Specific high-resolution mass spectrometry data for this compound is not documented in available research. The exact mass can be calculated based on its molecular formula, C₉H₁₂BrNO₂.

A table with the calculated monoisotopic mass and the expected isotopic pattern for the molecular ion [M]⁺ is provided below.

| Ion | Calculated m/z | Relative Abundance (%) |

| [C₉H₁₂⁷⁹BrNO₂]⁺ | 245.0051 | 100.0 |

| [C₉H₁₂⁸¹BrNO₂]⁺ | 246.9994 | 97.3 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: There are no published X-ray crystallographic structures for this compound. To perform this analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray diffraction analysis. A theoretical structure can be modeled, but experimental data is required for definitive structural elucidation.

Should crystallographic data become available, it would be presented in a standard crystallographic information file (CIF) and summarized in a table like the one below.

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Computational and Theoretical Studies on 5 Bromo 3 Isopropoxy 2 Methoxypyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Properties

No published studies utilizing Density Functional Theory to determine the ground state properties of 5-Bromo-3-isopropoxy-2-methoxypyridine were found.

Selection and Validation of Basis Sets and Functionals (e.g., B3LYP)

There is no available research that discusses the selection and validation of basis sets or functionals for computational analysis of this specific compound.

Molecular Geometry and Conformational Analysis

Global and Local Energy Minima Determination

Information regarding the determination of global and local energy minima for the conformations of this compound is not present in the scientific literature.

Conformational Potential Energy Surface (PES) Scans

No potential energy surface scans for the conformational analysis of this compound have been reported.

Electronic Structure Analysis

Detailed analysis of the electronic structure of this compound is not available in published research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

A detailed FMO analysis for this compound would require quantum chemical calculations to determine the energies of these orbitals. Currently, no published data for the HOMO and LUMO energies or the corresponding energy gap for this specific compound are available.

Charge Transfer Characterization

Intramolecular charge transfer is a critical phenomenon that influences a molecule's electronic and optical properties. This process can be elucidated through computational analysis, often in conjunction with FMO and Natural Bond Orbital (NBO) analyses. These studies would reveal the movement of electron density between different parts of the this compound molecule upon electronic excitation.

Specific data on charge transfer characteristics for this compound have not been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. This analysis would clarify the nature of the chemical bonds and the distribution of electron density in this compound.

A search for NBO analysis of this compound yielded no specific studies or data.

Spectroscopic Property Simulations

Computational methods are widely used to simulate various types of spectra, providing a powerful complement to experimental measurements. These simulations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's properties.

Theoretical Prediction of Vibrational Frequencies and Intensities

Theoretical calculations, typically using DFT methods, can predict the infrared (IR) and Raman vibrational frequencies and their corresponding intensities. These calculated spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

No theoretical predictions of the vibrational frequencies for this compound have been published.

Calculation of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra, which are essential for structural elucidation.

There are no reported GIAO calculations for the NMR chemical shifts of this compound.

Simulation of UV-Vis Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. This technique calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally.

A literature search found no simulated UV-Vis spectra using TD-DFT for this compound.

Molecular Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. googleapis.comgoogle.com It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, associated with lone pairs and a high electron density, making them susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, usually around hydrogen atoms or electron-deficient areas, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For a molecule like this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and isopropoxy groups, indicating these as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. Such analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. google.com

Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites. These functions are derived from the change in electron density as an electron is added or removed. They help in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks.

For substituted pyridines, Fukui function analysis can pinpoint which atoms are most likely to participate in a chemical reaction. This analysis, combined with local softness and electrophilicity indices, offers a detailed picture of the molecule's reactive nature, which is crucial for predicting its chemical behavior and designing new synthetic pathways.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η) and indicates a molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / 2η.

Studies on related bromo-substituted pyridines have utilized these descriptors to understand their structure-reactivity relationships. For instance, the calculated values for 2-Amino-3-bromo-5-nitropyridine highlight its potential biological activity based on its electrophilicity index.

Table 1: Representative Global Chemical Descriptors for a Substituted Pyridine (2-Amino-3-bromo-5-nitropyridine)

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | Not specified |

| Electron Affinity (A) | Not specified |

| Electronegativity (χ) | Not specified |

| Chemical Hardness (η) | Not specified |

| Chemical Softness (S) | 0.239 |

| Electrophilicity Index (ω) | 5.905 |

Data sourced from a study on 2-Amino-3-bromo-5-nitropyridine.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical data processing and telecommunications. Computational methods are instrumental in predicting the NLO properties of new organic molecules.

The NLO response of a molecule is governed by its dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response of a molecule. A high β value is a key indicator of a promising NLO material.

These properties are typically calculated using Density Functional Theory (DFT) methods. For comparison, urea (B33335) is often used as a reference material. Computational studies on various substituted pyridines and other organic molecules have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability. For this compound, the electron-donating alkoxy groups and the electron-withdrawing bromine atom on the pyridine ring could potentially lead to interesting NLO properties.

Table 2: Calculated NLO Properties for a Substituted Pyridine (2-Acetylamino-5-bromopyridine) and Urea

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|

| 2-Acetylamino-5-bromopyridine | Not specified | Not specified | 1.4717 x 10-30 |

| Urea (reference) | Not specified | Not specified | 0.372 x 10-30 |

Data sourced from a study on 2-Acetylamino-5-bromopyridine.

Reactivity and Transformations of 5 Bromo 3 Isopropoxy 2 Methoxypyridine

Cross-Coupling Chemistry (as a Reactant)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For a substrate like 5-Bromo-3-isopropoxy-2-methoxypyridine, the carbon-bromine bond at the 5-position is the primary site for such reactions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, to form a C-C bond. nih.govqiyuebio.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. qiyuebio.com

Despite the prevalence of this reaction, a specific review of the scientific literature did not yield published examples of the Suzuki-Miyaura coupling being performed on this compound. While studies on analogous compounds such as 5-bromo-1,2,3-triazine (B172147) and 5-bromo-2-methoxypyridin-3-amine (B1520566) derivatives demonstrate the feasibility of Suzuki couplings on similar heterocyclic systems, direct experimental data, including reaction conditions and yields for the title compound, are not available in the reviewed sources. uzh.chnih.govnih.gov

Heck Coupling with Alkenes

The Heck reaction is another significant palladium-catalyzed process that forms a C-C bond by coupling an aryl or vinyl halide with an alkene. nih.gov The reaction typically proceeds with trans selectivity. nih.gov

A thorough search of chemical databases and literature for the Heck coupling of this compound with various alkenes did not uncover any specific examples or detailed research findings. Therefore, information regarding catalyst systems, reaction conditions, and yields for this transformation is not documented in the available scientific literature.

Other Transition Metal-Catalyzed C-C and C-N Coupling Reactions

Beyond the Suzuki-Miyaura and Heck reactions, a variety of other transition-metal-catalyzed cross-couplings are employed in organic synthesis, including but not limited to Sonogashira, Stille, Buchwald-Hartwig, and Kumada couplings. These reactions utilize different organometallic reagents and catalysts to form C-C and C-N bonds.

Detailed studies specifically documenting these or other transition metal-catalyzed C-C and C-N coupling reactions using this compound as the reactant are not present in the currently accessible scientific literature.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted aromatic and heteroaromatic compounds. It involves the attack of a nucleophile on the aromatic ring, followed by the departure of a leaving group. For this reaction to proceed, the ring must be activated by electron-withdrawing groups. The pyridine (B92270) nitrogen atom itself acts as an electron-withdrawing feature.

Reactivity with Various Nucleophiles (e.g., alkoxides, amines)

In principle, the bromine atom of this compound could be displaced by a variety of nucleophiles, such as alkoxides or amines, via an SNAr mechanism. The reaction of 3,5-dibromopyridine (B18299) with methoxide (B1231860) to form 3-bromo-5-methoxypyridine (B189597) demonstrates that such substitutions are possible on brominated pyridine rings. chemicalbook.com

However, specific experimental studies detailing the reactivity of this compound with nucleophiles like alkoxides or amines, including the conditions required and the products formed, have not been found in the reviewed literature.

Regioselectivity and Kinetics of SNAr

The regioselectivity of SNAr reactions on polysubstituted rings is determined by the electronic and steric environment of the potential reaction sites. The kinetics of the reaction are influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent.

As no specific SNAr reactions have been reported for this compound, there is no available experimental data on the regioselectivity or kinetics of such transformations for this particular compound.

Organometallic Transformations

The presence of alkoxy groups and a halogen atom on the pyridine ring opens up several avenues for organometallic transformations, enabling the introduction of a wide range of functional groups.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. googleapis.com In this reaction, a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), is used to deprotonate a position ortho to a directing metalation group (DMG). Alkoxy groups, such as methoxy (B1213986) and isopropoxy, are effective DMGs due to the ability of their oxygen atoms to coordinate with the lithium reagent, thereby directing deprotonation to an adjacent position. googleapis.com

For this compound, the two alkoxy groups can direct metalation. The methoxy group at the C2 position can direct lithiation to the C3 position, which is already substituted, or to the nitrogen-adjacent C1 position, which is not a typical site for deprotonation. The isopropoxy group at the C3 position can direct metalation to the C2 or C4 positions. Given that the C2 position is already substituted, the most likely site for deprotonation via DoM would be the C4 position, ortho to the isopropoxy group. The bromine at C5 is not a strong DMG and is more likely to undergo other transformations.

The regioselectivity of DoM on substituted pyridines can be influenced by factors such as the specific base used, the solvent, and the reaction temperature. For instance, the use of a bulky base like lithium tetramethylpiperidide (LTMP) can favor deprotonation at a less sterically hindered site.

Table 1: Expected Regioselectivity of Directed Ortho Metalation (DoM) on this compound

| Directing Group | Possible Deprotonation Sites | Most Probable Site | Rationale |

| 2-Methoxy | C3 | Unlikely | C3 is already substituted. |

| 3-Isopropoxy | C2, C4 | C4 | C2 is already substituted. C4 is the only available ortho position. |

In the case of this compound, treatment with a strong base like LDA could potentially induce a halogen dance. The reaction is highly dependent on temperature and the specific substrate. For dihalopyridines, it has been shown that the reaction selectivity is temperature-dependent, with the kinetic product being formed at lower temperatures and the thermodynamic product at higher temperatures. A potential HD reaction for this compound could involve the migration of the bromine atom from C5 to another position, likely C4 or C6, if a thermodynamic driving force exists for such a rearrangement. The presence of multiple substituents on the ring makes the prediction of the exact outcome complex.

The bromine atom at the C5 position of this compound can be utilized to form organometallic reagents such as pyridyllithium and pyridyl Grignard reagents.

Pyridyllithium Reagents: These are typically formed through a halogen-metal exchange reaction by treating the bromopyridine with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 3-isopropoxy-2-methoxy-5-pyridyllithium is a potent nucleophile and can react with a wide variety of electrophiles to introduce new functional groups at the C5 position.

Pyridyl Grignard Reagents: The formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal. Alternatively, a halogen-magnesium exchange reaction using a commercial Grignard reagent like isopropylmagnesium chloride can be employed. Pyridyl Grignard reagents are generally less reactive and more selective than their pyridyllithium counterparts and are compatible with a broader range of functional groups. These reagents can participate in various coupling reactions, for example, with other organic halides in the presence of a suitable catalyst.

Table 2: Formation and Electrophilic Quench of Organometallic Reagents

| Reagent Type | Formation Method | Common Electrophiles | Resulting Functional Group at C5 |

| Pyridyllithium | Halogen-metal exchange with R-Li | Aldehydes, Ketones, CO₂, DMF | Alcohol, Carboxylic acid, Aldehyde |

| Pyridyl Grignard | Reaction with Mg metal or R-MgX | Esters, Acid chlorides, Nitriles | Ketone, Ketone, Ketone |

Derivatization Pathways and Functional Group Interconversions

Beyond organometallic transformations, the functional groups present on this compound can be modified to create a diverse range of derivatives.

The isopropoxy and methoxy groups are generally stable ether linkages. However, under certain conditions, they can be cleaved to reveal the corresponding hydroxyl groups. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The selective cleavage of one ether group in the presence of another can be challenging and would depend on the specific reaction conditions and the relative lability of the methyl versus the isopropyl ether. The resulting hydroxypyridines can then be further functionalized.

While the bromine atom is an excellent handle for cross-coupling reactions, it can also undergo other transformations. Nucleophilic aromatic substitution (SNAr) reactions on bromopyridines are possible, particularly if the ring is activated by electron-withdrawing groups. In this compound, the electron-donating nature of the alkoxy groups makes direct SNAr at the C5 position less favorable unless a strong nucleophile and harsh conditions are used.

The bromine atom can also be involved in radical reactions. For instance, visible light-induced photocatalysis can generate a pyridyl radical from the bromopyridine, which can then participate in various addition and coupling reactions.

Another transformation is reductive debromination, where the bromine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation or hydride sources.

Ring Modification and Rearrangement Chemistry

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the ring modification and rearrangement chemistry of this compound. While studies on the rearrangement and modification of other pyridine derivatives exist, no documented examples directly involving the skeletal transformation or rearrangement of the this compound ring system have been reported.

The reactivity of substituted pyridines in ring-opening, ring-contraction, or ring-expansion reactions, as well as intramolecular rearrangements, is highly dependent on the nature and position of the substituents. For instance, the presence of electron-withdrawing or electron-donating groups, as well as potential leaving groups, can significantly influence the feasibility and outcome of such transformations.

Without specific experimental data or theoretical studies on this compound, any discussion on its potential ring modification and rearrangement pathways would be purely speculative. Further research is required to elucidate the behavior of this particular substituted pyridine under conditions known to promote such chemical transformations.

Applications of 5 Bromo 3 Isopropoxy 2 Methoxypyridine As a Versatile Synthetic Building Block

Assembly of Complex Heterocyclic Scaffolds

Research on compounds such as 5-bromo-2-methoxypyridine (B44785) demonstrates their role as precursors in the construction of more complex heterocyclic systems. The bromo- and methoxy- substituents on the pyridine (B92270) ring offer strategic points for chemical modification. For instance, the bromine atom is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other carbon-based fragments. This method is a cornerstone in the synthesis of bi-aryl and other poly-aryl structures which are common in medicinal chemistry and materials science. The methoxy (B1213986) group can also be manipulated, sometimes serving as a directing group or being demethylated to a hydroxyl group for further functionalization. These types of transformations on related molecules lead to the formation of fused ring systems like thieno[2,3-b]pyridines and chromenopyridines. mdpi.comnih.gov

Synthesis of Diversified Pyridine Analogs and Derivatives

Substituted bromopyridines are fundamental building blocks for creating a wide array of pyridine derivatives. The reactivity of the carbon-bromine bond allows for its conversion into numerous other functional groups. For example, in compounds like 5-bromo-2-methylpyridin-3-amine, the bromo group can be coupled with various arylboronic acids to yield a library of novel pyridine derivatives. mdpi.comchemicalbook.com Similarly, 5-bromo-2-methoxypyridine can be converted into a boronic acid pinacol (B44631) ester, which then serves as a versatile intermediate to be coupled with other halogenated heterocycles, leading to the synthesis of complex molecules like perampanel (B3395873) intermediates. google.com These reactions highlight the utility of the bromo-substituent as a handle for diversification.

Preparation of Advanced Organic Intermediates for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. While there is no specific information on 5-Bromo-3-isopropoxy-2-methoxypyridine in this context, related heterocyclic compounds are extensively used. For example, aminopyridines can participate in Groebke-Blackburn-Bienaymé reactions, a type of MCR, to generate fused imidazo-azine scaffolds. frontiersin.org The strategic placement of functional groups on a pyridine ring is key to its successful application in MCRs, as these groups can influence the reactivity and regioselectivity of the reaction, leading to the formation of diverse and complex molecular architectures in a highly atom-economical fashion. nih.gov

Utilization in Targeted Chemical Library Synthesis

The synthesis of chemical libraries for drug discovery and screening often relies on versatile building blocks that can be readily modified. Brominated pyridines are valuable in this regard. The ability to perform a wide range of chemical transformations on the bromo-substituent, such as cross-coupling reactions, allows for the rapid generation of a large number of analogs from a common precursor. For instance, a single brominated pyridine core can be reacted with a diverse set of boronic acids or other coupling partners to produce a library of compounds with varied substituents. This approach is efficient for exploring the structure-activity relationships of a particular chemical scaffold. Although not documented for this compound, this principle is well-established for other substituted pyridines. mdpi.com

Advanced Analytical Techniques for Quality Control and Reaction Monitoring in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and determining the extent of reactant conversion. In the context of substituted pyridines like 5-Bromo-3-isopropoxy-2-methoxypyridine, a reverse-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

The purity of the final product is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For reaction monitoring, samples can be taken at various time points and analyzed to track the decrease in starting material and the increase in the desired product, allowing for the determination of reaction completion. A validated RP-HPLC method is characterized by its selectivity, precision, and accuracy. ptfarm.pl For structurally similar compounds, such as 2-Bromo-3-methoxypyridine, established HPLC methods can be adapted. sielc.com

A typical HPLC method for a substituted pyridine (B92270) derivative would involve an octadecylsilane (B103800) (C18) column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer, to control pH. ptfarm.pl Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity. ptfarm.pl

Table 1: Illustrative HPLC Method Parameters for Analysis of Substituted Pyridines

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Octadecyl (C18), 5 µm, 250 x 4.6 mm | Standard reverse-phase separation based on polarity. |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.0) | Elutes compounds from the column; buffer controls ionization. ptfarm.pl |

| Gradient | Isocratic or Gradient Elution | Isocratic for simple separations; gradient for complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for good separation and peak shape. |

| Detection | UV at 239 nm | Wavelength for sensitive detection of the pyridine ring structure. ptfarm.pl |

| Internal Standard | Phenacetin | Used for improved quantitative accuracy by correcting for injection volume variations. ptfarm.pl |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for confirming the identity of the synthesized product and any impurities. As the separated components elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer.

For this compound (Molecular Weight: 246.1 g/mol ), LC-MS analysis would be used to confirm the presence of the molecular ion peak corresponding to this mass. sigmaaldrich.com For instance, in positive ion mode, one would expect to see a peak at m/z 247.1 [M+H]⁺. The characteristic isotopic pattern of bromine (approximately equal intensity for isotopes ⁷⁹Br and ⁸¹Br) would result in two major peaks separated by 2 m/z units, providing definitive structural confirmation. LC-MS is also crucial for identifying reaction byproducts or degradation products by analyzing their unique mass-to-charge ratios, which is invaluable for optimizing reaction conditions. ptfarm.plnih.gov

Table 2: Expected Mass Spectrometry Data for LC-MS Analysis

| Compound | Formula | Expected [M+H]⁺ (m/z) | Key Diagnostic Feature |

|---|---|---|---|

| This compound | C₉H₁₂BrNO₂ | 246.0 / 248.0 | Isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| Potential Impurity (e.g., Debrominated) | C₉H₁₃NO₂ | 168.1 | Loss of the bromine atom. |

| Potential Impurity (e.g., Hydrolyzed Isopropoxy Group) | C₆H₆BrNO₂ | 204.0 / 206.0 | Loss of the isopropyl group, replaced by hydrogen. |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This technology operates at higher pressures to deliver significantly faster analysis times and improved resolution compared to traditional HPLC. lcms.cz

In a research and development setting, the speed of UPLC is a major advantage for high-throughput reaction monitoring. lcms.cz Chemists can obtain near-instantaneous feedback on the status of a reaction, allowing for rapid decision-making and adjustments to parameters like temperature or catalyst loading. lcms.cz A UPLC system coupled with both a photodiode array (PDA) detector and a mass detector can provide separation, UV spectral information, and mass confirmation in a single analysis with a runtime of just over a minute. lcms.cz This rapid, information-rich analysis accelerates the entire drug discovery and chemical development process. lcms.cz The methods are often scalable and can be adapted from existing HPLC conditions. sielc.com

Table 3: Comparison of Typical HPLC and UPLC Performance for Reaction Monitoring

| Feature | Conventional HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency and resolution. |

| Typical Run Time | 10 - 30 minutes | 1 - 3 minutes | Increased sample throughput and faster decision-making. lcms.cz |

| System Pressure | 600 - 4,000 psi | 6,000 - 15,000 psi | Drives mobile phase through smaller particles. |

| Solvent Consumption | Higher | Lower | Reduced operational cost and waste. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reactants

While HPLC is ideal for non-volatile and thermally sensitive compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile substances. In the synthesis of this compound, GC-MS is useful for identifying and quantifying volatile reactants, solvents, or low-molecular-weight byproducts that may be present in the reaction mixture or final product.

The methodology involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (like helium) through a capillary column. nih.gov The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer for detection and identification. Capillary GC columns offer high resolution and sensitivity for separating complex mixtures of substituted pyridines. nih.gov Correlating retention times with physicochemical properties can aid in the identification of unknown components. nih.gov This technique is critical for ensuring that residual solvents are removed during purification and for detecting volatile impurities that could affect the quality and reactivity of the final compound.

Table 4: Potential Volatile Compounds Analyzed by GC-MS in Synthesis

| Compound | Role | Boiling Point (°C) | Rationale for GC-MS Analysis |

|---|---|---|---|

| Isopropanol | Reactant/Solvent | 82.5 | To monitor consumption and ensure removal from the final product. |

| Pyridine | Starting Material/Impurity | 115 | To detect unreacted starting materials or related impurities. nih.gov |

| Dichloromethane | Extraction Solvent | 39.6 | To quantify residual solvent levels post-purification. |

| Methylpyridine | Potential Byproduct | ~144 | To identify and quantify volatile side-products from the reaction. researchgate.net |

Future Research Directions and Unexplored Reactivities

Development of Novel Green Chemistry Approaches for Synthesis

The synthesis of highly substituted pyridines often relies on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of environmentally benign synthetic routes to 5-Bromo-3-isopropoxy-2-methoxypyridine and its analogs. Green chemistry principles, such as atom economy and the use of renewable resources, can guide this development.

One promising avenue is the application of one-pot multicomponent reactions (MCRs). MCRs combine three or more reactants in a single operation to form a complex product, thereby reducing reaction time, cost, and waste. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) represents another key green chemistry tool that could be applied. acs.org Microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govacs.org Research could focus on adapting existing MCRs or developing new ones for the regioselective construction of the substituted pyridine (B92270) core, potentially using simpler, commercially available precursors.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Feature | Conventional Heating Methods | Proposed Green Chemistry Methods |

|---|---|---|

| Reaction Time | Typically 6-9 hours researchgate.net | 2-7 minutes (Microwave-assisted) acs.org |

| Energy Consumption | High | Low |

| Solvent Use | Often requires toxic or high-boiling point solvents | Can utilize greener solvents like ethanol or even solvent-free conditions nih.gov |

| Yield | Moderate to good (e.g., 71-88%) researchgate.net | Excellent (e.g., 82-94%) acs.org |

| Purification | Often requires extensive chromatography | Products are often purer, simplifying workup nih.gov |

Exploration of Photocatalytic or Electrocatalytic Transformations

The bromine atom at the C5 position of the pyridine ring is an ideal handle for transformations. Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. Future studies should investigate the reactivity of this compound in photocatalytic reactions.

Specifically, the reductive cleavage of the C-Br bond to generate a pyridyl radical could be explored. acs.org This radical intermediate could then participate in a variety of transformations, such as hydroarylation of olefins or coupling with other radical precursors. nih.gov Pyridine-based donor-acceptor molecules have shown high reactivity as organophotocatalysts for the reductive cleavage of C-Br bonds, a strategy that could be adapted here. acs.org The use of transition metal complexes, such as those based on Iridium or Ruthenium, could also facilitate these transformations by engaging in oxidative or reductive quenching cycles. acs.orgresearchgate.net

Electrocatalysis offers a complementary, reagent-free approach to generating reactive intermediates. Anodic or cathodic activation of the molecule could initiate novel cyclization or coupling reactions. These methods avoid the use of chemical oxidants or reductants, aligning with green chemistry principles.

Investigation of Less Common Coupling Reactions and Functionalizations

While Suzuki and Stille cross-coupling reactions are staples of modern synthesis, the exploration of less common coupling reactions with this compound could unveil unique reactivity. For instance, ligand-free, nickel-catalyzed reductive homocoupling presents a simple and efficient method for synthesizing symmetrical 2,2'-bipyridines from 2-halopyridines, and analogous reactivity at the 5-position could be investigated. acs.org

Other underexplored transformations include:

Yamamoto Coupling: A nickel-catalyzed reaction for the synthesis of biaryls, which proceeds via a different mechanism than palladium-catalyzed couplings and may offer complementary reactivity. researchgate.net

Ullmann Condensation: A classic copper-catalyzed reaction for forming C-N, C-O, and C-S bonds, which could be used to introduce amine, ether, or thioether functionalities at the 5-position.

Buchwald-Hartwig Amination: While well-established, its application to this specific, sterically hindered, and electronically modified pyridine substrate could provide valuable insights into ligand and catalyst performance.

Furthermore, direct C-H functionalization at the remaining C-H position (C4 or C6) of the pyridine ring, while challenging, would be a highly valuable transformation, offering a direct route to more complex derivatives without pre-functionalization.

Advanced Mechanistic Studies using Computational and Experimental Techniques

A deep understanding of the electronic structure and reactivity of this compound is crucial for the rational design of new reactions. Advanced mechanistic studies combining computational and experimental techniques can provide this insight.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate the detailed mechanisms of potential reactions, including transition state structures and activation energy barriers. mdpi.com

Predict the regioselectivity of reactions, such as C-H functionalization or nucleophilic attack.

Understand the influence of the isopropoxy and methoxy (B1213986) groups on the electron density and reactivity of the pyridine ring.

Model the interaction of the substrate with catalysts, aiding in the design of more efficient catalytic systems. princeton.edu

Table 2: Potential Computational and Experimental Mechanistic Studies

| Technique | Research Question | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | What is the lowest energy pathway for photocatalytic C-Br bond cleavage? | Identification of key intermediates and transition states; calculation of reaction energy profile. mdpi.com |

| Cyclic Voltammetry (CV) | What are the oxidation and reduction potentials of the molecule? | Insight into the feasibility of electrocatalytic and photoredox transformations. |

| In-situ Spectroscopy (NMR, IR) | Can we observe reactive intermediates during a coupling reaction? | Direct evidence for proposed reaction mechanisms and intermediates. |

| Kinetic Isotope Effect (KIE) Studies | Is C-H bond cleavage the rate-determining step in a proposed functionalization reaction? | Clarification of the rate-limiting step in complex reaction pathways. |

Experimental techniques such as in-situ spectroscopy and kinetic studies can validate the predictions made by computational models. researchgate.net Together, these approaches will enable a comprehensive understanding of the molecule's chemical behavior, accelerating the discovery of novel and useful transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.